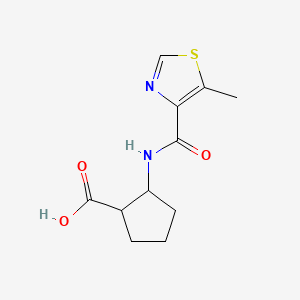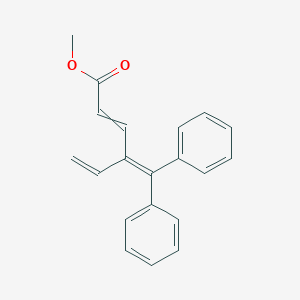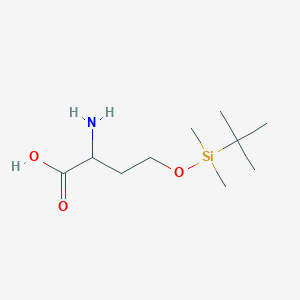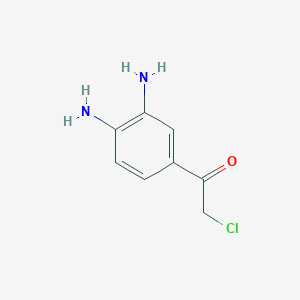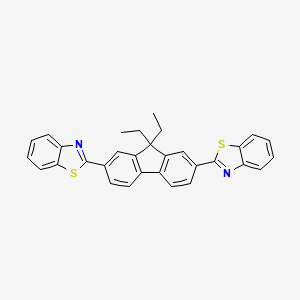
2,7-Di(2-benzothiazolyl)-9,9-diethyl-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Di(2-benzothiazolyl)-9,9-diethyl-9H-fluorene is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of benzothiazole groups attached to a fluorene core, which imparts distinct photophysical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Di(2-benzothiazolyl)-9,9-diethyl-9H-fluorene typically involves the reaction of 2-benzothiazolyl groups with a fluorene derivative. One common method includes the use of 2-(2’,4’-dihydroxyphenyl) benzothiazole and phthalic anhydride . The reaction conditions often require a catalyst and specific temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Di(2-benzothiazolyl)-9,9-diethyl-9H-fluorene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives.
Wissenschaftliche Forschungsanwendungen
2,7-Di(2-benzothiazolyl)-9,9-diethyl-9H-fluorene has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe for detecting metal ions due to its high selectivity and sensitivity.
Biology: The compound is employed in bioimaging and biosensing applications, where its fluorescent properties are utilized to visualize biological processes.
Medicine: Research is ongoing to explore its potential as a diagnostic tool for various diseases.
Wirkmechanismus
The mechanism of action of 2,7-Di(2-benzothiazolyl)-9,9-diethyl-9H-fluorene involves its interaction with specific molecular targets. The compound’s fluorescent properties are attributed to the spirocyclic structure, which undergoes ring opening and closing in response to environmental changes. This mechanism allows it to act as a sensor for various analytes, including metal ions and small molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9,9-bis[4-(9-carbazolyl) phenyl] fluorene (CPF)
- 9,9-bis[4-(carbazol-9-yl) phenyl]-2,7-di tert-butylfluorene (CPTBF)
Comparison
Compared to similar compounds, 2,7-Di(2-benzothiazolyl)-9,9-diethyl-9H-fluorene exhibits unique photophysical properties, such as higher fluorescence quantum yield and better selectivity for certain analytes . These characteristics make it particularly valuable in applications requiring high sensitivity and specificity.
Eigenschaften
CAS-Nummer |
745079-41-8 |
|---|---|
Molekularformel |
C31H24N2S2 |
Molekulargewicht |
488.7 g/mol |
IUPAC-Name |
2-[7-(1,3-benzothiazol-2-yl)-9,9-diethylfluoren-2-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C31H24N2S2/c1-3-31(4-2)23-17-19(29-32-25-9-5-7-11-27(25)34-29)13-15-21(23)22-16-14-20(18-24(22)31)30-33-26-10-6-8-12-28(26)35-30/h5-18H,3-4H2,1-2H3 |
InChI-Schlüssel |
LTHSYOGVKMTAAV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)C5=C1C=C(C=C5)C6=NC7=CC=CC=C7S6)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,5R,8aS)-1-Ethyl-3-oxo-1,5,8,8a-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridine-5-carboxylic acid](/img/structure/B12514374.png)
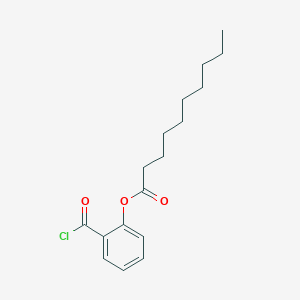
![1H-Indole-1-acetamide, N-(5-chloro-2-pyridinyl)-2-[[[1-(1-methylethyl)-4-piperidinyl]amino]carbonyl]-](/img/structure/B12514393.png)
![Methyl [(1-azido-3-oxopropan-2-yl)oxy]acetate](/img/structure/B12514401.png)
